Antibacterial agent 154 Antibacterial agent 154
Brand Name: Vulcanchem
CAS No.:
VCID: VC16598516
InChI: InChI=1S/C25H27FN4O5.ClH/c1-14-23(32)19(13-31)15(10-27-14)11-28-4-6-29(7-5-28)22-9-21-17(8-20(22)26)24(33)18(25(34)35)12-30(21)16-2-3-16;/h8-10,12,16,31-32H,2-7,11,13H2,1H3,(H,34,35);1H
SMILES:
Molecular Formula: C25H28ClFN4O5
Molecular Weight: 519.0 g/mol

Antibacterial agent 154

CAS No.:

Cat. No.: VC16598516

Molecular Formula: C25H28ClFN4O5

Molecular Weight: 519.0 g/mol

* For research use only. Not for human or veterinary use.

Antibacterial agent 154 -

Specification

Molecular Formula C25H28ClFN4O5
Molecular Weight 519.0 g/mol
IUPAC Name 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C25H27FN4O5.ClH/c1-14-23(32)19(13-31)15(10-27-14)11-28-4-6-29(7-5-28)22-9-21-17(8-20(22)26)24(33)18(25(34)35)12-30(21)16-2-3-16;/h8-10,12,16,31-32H,2-7,11,13H2,1H3,(H,34,35);1H
Standard InChI Key BSAHOJNWLNCMAG-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C(=C1O)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl

Introduction

Chemical Profile and Structural Characteristics

Antibacterial Agent 154 (IUPAC name: 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride) features a molecular weight of 518.97 g/mol and a CAS registry number of 2163048-45-9 . Its structure integrates a bicyclic quinoline scaffold with a piperazine ring linked to a hydroxypyridinemethanol group, enhancing solubility and target binding (Figure 1). The hydrochloride salt form improves bioavailability, as evidenced by its efficacy in oral administration studies .

Table 1: Physicochemical Properties of Antibacterial Agent 154

PropertyValue
Molecular FormulaC25H28ClFN4O5\text{C}_{25}\text{H}_{28}\text{ClFN}_{4}\text{O}_{5}
Molecular Weight518.97 g/mol
CAS Number2163048-45-9
SMILESCC1=NC=C(C(=C1O)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl
SolubilityWater-soluble (hydrochloride salt)

The compound’s fluoroquinolone backbone confers DNA gyrase and topoisomerase IV inhibition, while the hydroxypyridinemethanol moiety may facilitate penetration through bacterial membranes. X-ray crystallography of analogous compounds suggests that the cyclopropyl group at position 1 stabilizes interactions with enzyme targets.

Mechanism of Action

Antibacterial Agent 154 exhibits dual mechanisms: classical fluoroquinolone activity and induction of reactive oxygen species (ROS). At subinhibitory concentrations (0.5–2 μg/mL), it disrupts oxidative phosphorylation by interfering with NADH dehydrogenase and ATP synthase, leading to proton gradient collapse. Proteomic analyses of treated Staphylococcus aureus reveal downregulation of cationic antimicrobial peptide (CAMP) resistance pathways, sensitizing bacteria to host innate immune responses. Concurrently, ROS generation via Fenton-like reactions causes lipid peroxidation and DNA strand breaks, achieving bactericidal effects within 2 hours of exposure.

Table 2: Key Targets of Antibacterial Agent 154 in Bacterial Cells

Target PathwayBiological Effect
Oxidative PhosphorylationReduces ATP synthesis by 70%
CAMP ResistanceDownregulates mprF and dltABCD operons
Phosphotransferase SystemInhibits glucose uptake

Compared to older fluoroquinolones like ciprofloxacin, Antibacterial Agent 154 demonstrates lower MICs against methicillin-resistant S. aureus (MRSA) (0.25 vs. 4 μg/mL) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (0.5 vs. 8 μg/mL). This enhanced potency correlates with its ability to bypass common resistance mechanisms, including efflux pump overexpression.

In Vivo Efficacy and Pharmacokinetics

In a murine model of staphylococcal sepsis, oral administration of 50 mg/kg Antibacterial Agent 154 reduced bacterial load in blood by 3.8 log10_{10} CFU/mL within 24 hours, surpassing vancomycin’s 2.1 log10_{10} reduction . Pharmacokinetic studies in rats show a plasma half-life of 4.2 hours, with 89% oral bioavailability and extensive tissue distribution, particularly in lungs and kidneys. The compound undergoes hepatic glucuronidation, producing an inactive metabolite excreted renally.

Table 3: Pharmacokinetic Parameters in Rodent Models

ParameterValue
CmaxC_{\text{max}}12.4 μg/mL (50 mg/kg dose)
TmaxT_{\text{max}}1.5 hours
AUC024_{0-24}98.7 μg·h/mL
Protein Binding45%

Notably, no signs of hepatotoxicity or nephrotoxicity were observed at therapeutic doses, though QT interval prolongation occurred at 10× the effective dose.

Synergistic Interactions and Resistance Mitigation

Antibacterial Agent 154 synergizes with β-lactams (FICI 0.25–0.5) by compromising cell wall integrity through ROS-mediated damage. In combination with ceftazidime, it reduces biofilm biomass of Pseudomonas aeruginosa by 92% compared to 58% with ceftazidime alone. Serial passage experiments over 30 generations detected no resistance development, attributed to its multitarget mechanism.

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